5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-{[4-(2-Chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound featuring a pyrimidinetrione core fused with a substituted pyrrole moiety. The pyrimidinetrione scaffold (2,4,6-trioxohexahydropyrimidine) is known for its conformational rigidity and hydrogen-bonding capabilities, which are critical in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H12ClN3O4 |
|---|---|
Molecular Weight |
309.70 g/mol |
IUPAC Name |
5-[(Z)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,19H,5H2,1-2H3/b8-4- |
InChI Key |
SRLQBLNHLIDWNH-YWEYNIOJSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C\2/C=C(C=N2)C(=O)CCl)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=C(C=N2)C(=O)CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with a pyrrole derivative under basic conditions, followed by the reaction with 1,3-dimethylbarbituric acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
b. 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 2518-72-1)
- Synthesis: Not detailed in the evidence, but pyrimidinetriones are typically synthesized via condensation reactions of urea with β-keto esters.
- Key Features : Simplified structure with an ethyl group at the 5-position. Molecular formula: C₆H₈N₂O₃; SMILES: O=C1NC(=O)C(C(=O)N1)CC .
- Contrast : The absence of a pyrrole substituent reduces complexity and reactivity compared to the target compound.
c. 5-[(2-Benzoyl-5-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Synthesis : Likely involves Schiff base formation between an amine and a pyrimidinetrione carbonyl group.
- RN: 353279-27-3 .
- Contrast: The anilino substituent differs from the chloroacetyl-pyrrole in the target compound, altering electronic properties and bioactivity.
Physicochemical Properties
*Estimated based on structural analogy.
Functional and Application Insights
- Target Compound : The chloroacetyl group may confer alkylating activity, useful in covalent inhibitor design. The pyrrole-pyrimidinetrione fusion could mimic nucleotide analogs, targeting enzymes like dihydrofolate reductase .
- 5-Ethyl-pyrimidinetrione : Simplicity favors use as a building block in combinatorial chemistry .
Biological Activity
5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- IUPAC Name : (5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
The compound's mechanism of action is primarily associated with its interaction with various biological pathways. Research indicates that it may exert its effects through:
- Inhibition of specific enzymes involved in cellular metabolism.
- Modulation of signaling pathways related to cell growth and apoptosis.
Antitumor Effects
Recent studies have highlighted the compound's potential as an antitumor agent. For example:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against glioblastoma multiforme cells, leading to decreased cell viability and increased apoptosis rates .
- The compound's structure suggests it may interfere with cellular processes critical for tumor growth.
Impact on Cell Metabolism
Research indicates that this compound can influence cellular metabolic pathways:
- It has been shown to enhance glucose uptake in certain cell lines, suggesting a role in metabolic regulation during therapeutic applications .
- The increase in intracellular adenosine triphosphate (ATP) levels indicates enhanced energy metabolism in treated cells .
Study 1: Cytotoxicity Against Cancer Cells
A detailed investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The findings included:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anti-cancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Metabolic disruption |
Study 2: Metabolic Effects in Monoclonal Antibody Production
In a bioprocessing context, the compound was evaluated for its effects on monoclonal antibody production:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, one approach involves reacting a pyrrole derivative (e.g., 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde) with 1,3-dimethylbarbituric acid under acidic conditions. Ammonium acetate (NH₄OAc) in glacial acetic acid at 108°C has been used as a catalyst and solvent to facilitate the formation of the methylene bridge . Reaction optimization (e.g., stoichiometry, temperature) is critical for yield improvement, as seen in analogous pyrimidinetrione syntheses .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the methylene bridge (δ ~7–8 ppm for olefinic protons) and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Melting Point Analysis : Provides purity assessment (e.g., deviations >2°C suggest impurities).
These methods are standard for analogous triones .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism for methylene bridge formation?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can map energy barriers for key intermediates. For example, studies on similar triones used AutoDock or Gaussian software to simulate transition states and identify nucleophilic/electrophilic sites involved in cyclization . Referencing computational frameworks from J Comput Chem (e.g., AutoDock Vina) is advised .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR with COSY/HSQC for connectivity) and compare with published analogs. For instance, conflicting NOE (Nuclear Overhauser Effect) signals in methylene-linked compounds may arise from tautomerism; variable-temperature NMR can resolve such dynamic effects . Document solvent and instrument parameters to ensure reproducibility .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Systematic screening of conditions (e.g., solvent polarity, catalyst loading) is critical. A study on analogous pyrimidinetriones achieved a 63% yield by switching from acetic acid to a mixed solvent system (e.g., AcOH/toluene) to reduce side reactions . Kinetic monitoring via HPLC or in-situ IR helps identify bottlenecks (e.g., intermediate stability) .
Q. How can bioactivity assays be designed for this compound?
- Methodological Answer : Use buffer systems compatible with the compound’s solubility (e.g., ammonium acetate buffer at pH 6.5 for stability ). For enzyme inhibition studies, employ fluorescence-based assays (e.g., quenching of tryptophan residues) or SPR (Surface Plasmon Resonance) to measure binding affinity. Include positive/negative controls (e.g., known inhibitors) to validate assay robustness.
Q. What advanced techniques are suitable for studying electronic properties relevant to its reactivity?
- Methodological Answer : Cyclic Voltammetry (CV) can map redox potentials of the chloroacetyl group and pyrimidinetrione core. Ultrafast spectroscopy (e.g., transient absorption) may reveal charge-transfer dynamics in excited states. These approaches are highlighted in studies on anthrylmethylene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
